molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1532105
CAS-Nummer: 934388-23-5
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: KWITYDWDRPGAOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a brominated, silyl-protected 7-azaindole derivative designed for advanced pharmaceutical and medicinal chemistry research. The bromine atom at the 4-position and the trimethylsilyl protecting group on the indole nitrogen make this compound a versatile and crucial synthetic intermediate for constructing complex molecules via cross-coupling reactions, such as Suzuki and Sonogashira reactions . The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a privileged structure in drug discovery, particularly in the development of potent kinase inhibitors . This scaffold is extensively investigated for targeting kinases like AP-2-associated protein kinase 1 (AAK1), an important regulator of clathrin-mediated endocytosis. AAK1 inhibition is a promising therapeutic strategy for treating neuropathic pain and has demonstrated broad-spectrum antiviral activity against viruses such as dengue (DENV) and Ebola . Furthermore, this core structure is also explored in other therapeutic areas, including oncology and the development of Janus kinase (JAK) inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWITYDWDRPGAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678011
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934388-23-5
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Privileged Scaffold: Physical, Chemical, and Synthetic Profiling of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole core is recognized as a highly privileged bioisostere for indoles and purines, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors. 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a specialized, N-protected derivative of this core. By masking the reactive pyrrole nitrogen with a trimethylsilyl (TMS) group, this building block enables highly regioselective palladium-catalyzed cross-coupling reactions at the C-4 position. This technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis, and its downstream utility in drug development.

Physicochemical Profiling and Structural Dynamics

The introduction of a bromine atom at the C-4 position provides an essential synthetic handle for transition-metal catalysis. Concurrently, the TMS group alters the polarity and solubility of the parent azaindole, making it highly amenable to organic extraction and chromatography.

Table 1: Physical and Chemical Properties Summary

PropertyValue / Description
Chemical Name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Parent Core 4-Bromo-7-azaindole (CAS: 348640-06-2)
Molecular Formula C10H13BrN2Si
Molecular Weight 269.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in THF, DCM, EtOAc; Insoluble in H2O
Stability Moisture-sensitive (prone to N-Si hydrolysis)
Storage Conditions 2-8°C under an inert Argon or Nitrogen atmosphere

Mechanistic Rationale: The Role of the TMS Protecting Group

Expertise & Causality: The unprotected N-H of 4-bromo-7-azaindole poses significant challenges during transition-metal catalysis. The free amine can coordinate with palladium species (poisoning the catalyst) or undergo competing N-arylation (Buchwald-Hartwig amination) instead of the desired C-C bond formation at C-4.

The selection of a Trimethylsilyl (TMS) protecting group is highly strategic for two reasons:

  • Steric and Electronic Shielding: The bulky TMS group effectively blocks the pyrrole nitrogen, forcing the catalytic cycle to occur exclusively at the C-Br bond.

  • Orthogonal Deprotection: Unlike robust protecting groups (e.g., Benzyl or Tosyl), the N-Si bond is highly labile to fluoride ions (e.g., TBAF) or mild solvolysis. This allows for late-stage deprotection without compromising sensitive functional groups introduced during cross-coupling.

Validated Experimental Workflow: Synthesis of the TMS-Protected Scaffold

Trustworthiness & Self-Validating Systems: The following protocol describes the N-silylation of 4-bromo-7-azaindole. This workflow is designed as a self-validating system: the visible evolution of H2​ gas confirms the successful deprotonation step, while Thin-Layer Chromatography (TLC) provides immediate visual confirmation of the reaction's completion via a distinct shift to a higher Rf​ value (due to the loss of the polar N-H hydrogen bond donor).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 4-bromo-7-azaindole (1.0 eq, 10 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions.

    • Causality: NaH irreversibly deprotonates the azaindole. The reaction is driven forward thermodynamically by H2​ gas evolution, generating a highly nucleophilic azaindolyl anion.

  • Electrophilic Attack: Stir for 30 minutes at 0°C until gas evolution completely ceases. Add Trimethylsilyl chloride (TMS-Cl, 1.5 eq, 15 mmol) dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching and Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ .

    • Causality: Strong acids must be avoided as they will instantly cleave the newly formed N-TMS bond. Extract with Dichloromethane (DCM, 3 x 30 mL) and dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography using deactivated silica to prevent premature desilylation.

SynthesisWorkflow Start 4-Bromo-7-azaindole (Starting Material) Reagents NaH (Base) + THF Deprotonation Start->Reagents Step 1: 0°C Intermediate Azaindolyl Anion (Reactive Intermediate) Reagents->Intermediate H2 gas evolution TMSCl TMS-Cl Electrophilic Attack Intermediate->TMSCl Step 2: Add dropwise Product 4-Bromo-1-(trimethylsilyl)- 1H-pyrrolo[2,3-b]pyridine TMSCl->Product N-Silylation Purification Aqueous Workup & Column Chromatography Product->Purification Isolate via deactivated silica

Workflow for the N-silylation of 4-bromo-7-azaindole using NaH and TMS-Cl.

Downstream Applications: Kinase Inhibitor Development

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a cornerstone in the synthesis of highly selective kinase inhibitors. The C-4 bromine is highly activated toward oxidative addition by Pd(0) species, making it an ideal substrate for cross-coupling.

Research has extensively utilized the 4-bromo-7-azaindole framework to synthesize inhibitors for Aurora kinases and DYRK1A, which are critical targets in oncology and neurodegenerative diseases[1]. For instance, Suzuki-Miyaura cross-coupling of the 4-bromo position with various arylboronic acids yields 4-aryl-7-azaindoles, which form the minimum pharmacophore for compounds like GSK1070916, a potent Aurora B/C inhibitor[1]. Furthermore, advanced Pd-catalyzed C-N and C-O couplings at the C-4 position have been developed to diversify the scaffold with amides, amines, and phenols[2].

CrossCoupling TMS_Azaindole 4-Bromo-1-(TMS)- 7-azaindole Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 TMS_Azaindole->Suzuki C-C Bond Formation Coupled_Prod 4-Aryl-1-(TMS)- 7-azaindole Suzuki->Coupled_Prod High Yield, Regioselective Deprotection TBAF or HCl/MeOH TMS Cleavage Coupled_Prod->Deprotection Remove N-Protecting Group Final_API 4-Aryl-7-azaindole (Kinase Inhibitor Core) Deprotection->Final_API Target Scaffold

Mechanistic pathway of Pd-catalyzed Suzuki cross-coupling followed by TMS deprotection.

Safety, Handling, and Regulatory Compliance

As a halogenated heterocyclic compound, the parent core and its silylated derivative require strict laboratory handling protocols.

  • Toxicity: Classified under Acute Toxicity Category 4 (Oral) and poses risks of skin and eye irritation. Ingestion or inhalation can cause severe irritation to the digestive system and mucous membranes[3].

  • PPE: Handling requires a certified chemical fume hood, nitrile gloves, and an N95 dust mask or respirator.

  • Environmental: Halogenated organic waste must be segregated and disposed of via certified chemical incineration protocols.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: ResearchGate URL
  • 4-Bromo-7-azaindole: properties, applications and safety Source: ChemicalBook URL
  • 4-Bromo-7-azaindole 96 348640-06-2 Source: Sigma-Aldrich URL

Sources

The Solubility Profile and Solvent Dynamics of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Causality

In modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere for indoles and purines, frequently utilized to improve the pharmacokinetic properties of drug candidates. However, unprotected 7-azaindoles suffer from poor solubility in non-polar media due to strong intermolecular hydrogen bonding between the pyrrole N-H (donor) and the pyridine nitrogen (acceptor), which forms highly stable crystalline dimers [1].

To circumvent this and enable complex cross-coupling chemistries, the molecule is often functionalized to 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine . The addition of the trimethylsilyl (TMS) protecting group at the N-1 position serves a dual purpose:

  • Lattice Energy Disruption: It masks the hydrogen-bond donor, completely disrupting the dimerization network. This drastically lowers the crystal lattice energy, shifting the compound from a high-melting solid to a highly lipophilic, readily soluble intermediate.

  • Chemoselectivity: It prevents unwanted N-arylation during downstream palladium-catalyzed cross-coupling reactions at the C-4 bromine position [2].

As a Senior Application Scientist, I frequently observe that the mishandling of this specific intermediate—particularly regarding solvent selection—leads to premature desilylation and catastrophic yield losses. This whitepaper provides a definitive guide to the solubility profile, stability liabilities, and self-validating handling protocols for this critical building block.

Solubility Matrix & Thermodynamic Data

The solubility of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is dictated by its high lipophilicity (LogP > 3.5) and the extreme oxophilicity of the silicon center. The table below summarizes its solubility and stability across various organic solvent classes.

Table 1: Solubility and Stability Profile in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility LevelStability (24h)Mechanistic Remarks
Non-Polar Hexane, TolueneVery High (>150 mg/mL)Stable Optimal for storage. Dispersive interactions stabilize the TMS group.
Polar Aprotic THF, 1,4-Dioxane, DCMExceptional (>250 mg/mL)Stable Preferred for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Moderate Requires strictly anhydrous conditions. Trace moisture initiates N-Si cleavage.
Polar Protic Methanol, EthanolModerate (Initial)Unstable Rapid solvolysis. Nucleophilic attack on Si yields the insoluble N-H free base.
Aqueous Water, BuffersInsolubleUnstable Immediate hydrolysis. Compound precipitates as 4-bromo-1H-7-azaindole.

The Protic Solvent Liability: N-TMS Desilylation

The most critical failure point in handling 1-TMS-protected azaindoles is the assumption that they behave like standard carbon-based protecting groups (e.g., Boc or Benzyl). The nitrogen-silicon (N-Si) bond is highly polarized and susceptible to nucleophilic attack by protic solvents [3].

When dissolved in methanol or ethanol, the oxygen atom of the solvent acts as a nucleophile, attacking the sterically accessible silicon center. This forms a pentacoordinate silicon transition state that rapidly collapses, cleaving the N-Si bond. The resulting 4-bromo-1H-7-azaindole loses its lipophilic shield, abruptly drops in solubility, and precipitates out of solution, ruining quantitative transfers or reaction stoichiometries.

TMS_Cleavage A 4-Bromo-1-TMS-7-azaindole (Highly Lipophilic) B Protic Solvent (MeOH, EtOH, H2O) A->B Dissolution C Nucleophilic Attack on Silicon Center B->C Solvolysis D 4-Bromo-1H-7-azaindole (Desilylated Precipitate) C->D N-Si Cleavage E TMS-OR / TMS-OH (Soluble Byproduct) C->E Elimination

Mechanism of N-TMS solvolysis and precipitation in protic solvents.

Experimental Methodologies: The Self-Validating Solubility Protocol

A common analytical trap in drug development is attempting to measure the solubility of N-TMS azaindoles using standard Reverse-Phase HPLC (RP-HPLC). Because RP-HPLC utilizes aqueous/methanolic mobile phases, the compound will quantitatively desilylate on the column. The analyst will detect a single sharp peak, incorrectly assuming the original solid was the N-H free base, leading to flawed thermodynamic data.

To establish a self-validating system , the following protocol mandates Normal-Phase HPLC (NP-HPLC) and orthogonal FT-IR verification to ensure the integrity of the measured species.

Step-by-Step Protocol: Anhydrous Thermodynamic Solubility Determination

Step 1: Solvent Preparation & Degassing

  • Source anhydrous solvents (e.g., Toluene, THF, Dioxane) packed under Argon.

  • Pass solvents through activated alumina columns to remove trace peroxides and moisture.

  • Sparging: Bubble dry Argon through the solvent for 15 minutes to displace dissolved oxygen.

Step 2: Inert Shake-Flask Equilibration

  • Inside an Argon-filled glovebox, weigh 500 mg of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine into a 5 mL amber glass vial.

  • Add 1.0 mL of the target anhydrous solvent.

  • Seal the vial with a PTFE-lined crimp cap.

  • Transfer to an orbital shaker and agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium.

Step 3: Phase Separation

  • Return the vial to the glovebox.

  • Extract 0.5 mL of the suspension using a glass syringe.

  • Filter the aliquot through a 0.22 µm hydrophobic PTFE syringe filter into a pre-weighed volumetric flask.

Step 4: Self-Validating Analysis

  • Orthogonal Check (FT-IR): Evaporate 50 µL of the filtrate under a gentle nitrogen stream. Analyze the residue via ATR-FTIR. The absence of a broad N-H stretch at ~3100 cm⁻¹ and the presence of sharp Si-CH3 stretches at 1250 cm⁻¹ and 840 cm⁻¹ validates that the TMS group remains intact.

  • Quantification (NP-HPLC): Dilute the remaining filtrate with anhydrous hexane. Inject onto a Normal-Phase Silica column (e.g., Hexane/Ethyl Acetate isocratic gradient). Quantify against a freshly prepared, anhydrous standard curve.

Application Workflow: Solvent Selection in Cross-Coupling

The primary utility of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is acting as an electrophile in Palladium-catalyzed cross-coupling reactions[4]. The choice of solvent directly dictates whether the product retains the TMS group for further synthetic steps, or undergoes a one-pot coupling-and-deprotection sequence.

If the downstream synthesis requires the retention of the lipophilic TMS group (e.g., to maintain solubility for subsequent column chromatography), strictly anhydrous, non-polar, or polar aprotic solvents must be used. Conversely, if the free N-H azaindole is the desired final product, utilizing a protic solvent mixture intentionally triggers solvolysis, streamlining the synthesis.

Cross_Coupling Start 4-Bromo-1-TMS-7-azaindole Decision Is TMS Retention Required Post-Coupling? Start->Decision PathA Use Anhydrous Aprotic Solvents (Toluene, Dioxane, THF) Decision->PathA Yes PathB Use Protic/Aqueous Solvents (EtOH/H2O, MeOH) Decision->PathB No ResultA TMS-Protected Coupled Product (Maintains High Solubility) PathA->ResultA Pd-Catalysis + Base ResultB N-H Free Coupled Product (One-Pot Deprotection) PathB->ResultB Pd-Catalysis + Solvolysis

Decision matrix for solvent selection in Pd-catalyzed cross-coupling workflows.

By understanding the delicate interplay between the lipophilic TMS group and the nucleophilicity of the solvent environment, drug development professionals can prevent costly synthetic failures and ensure accurate physicochemical profiling of this vital azaindole building block.

References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry / PMC. Available at:[Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard authoritative text on the solvolysis and cleavage mechanisms of N-Si bonds in protic environments).
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at:[Link]

Methodological & Application

Application Note: Selective Deprotection of the N-TMS Group from 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the design of kinase inhibitors and targeted cancer therapies [1]. Functionalization of this core often requires orthogonal protection strategies. The trimethylsilyl (TMS) group is routinely installed at the N1 position to enhance organic solubility and prevent unwanted deprotonation or side reactions during transition-metal-catalyzed cross-coupling or lithiation sequences.

The Chemoselectivity Challenge

The deprotection of 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine presents a unique chemoselectivity challenge. The 4-position of the 7-azaindole ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen [2].

If standard basic hydrolysis conditions (e.g., NaOH in MeOH/H2​O or K2​CO3​ in MeOH ) are employed, the nucleophilic alkoxide or hydroxide ions can attack the C4 position, leading to the displacement of the bromide and the formation of 4-methoxy or 4-hydroxy-7-azaindole byproducts.

Mechanistic Causality: Why TBAF?

To achieve absolute chemoselectivity, deprotection is best executed using Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF). This choice is governed by Hard-Soft Acid-Base (HSAB) theory and bond thermodynamics:

  • Bond Enthalpy: The Si–F bond is exceptionally strong ( 140 kcal/mol) compared to the Si–N bond ( 76 kcal/mol). Fluoride acts as a highly specific, hard nucleophile that exclusively targets the silicon atom.

  • Non-Nucleophilic Environment: Fluoride is a poor nucleophile for SNAr on unactivated or mildly activated aromatic rings at low temperatures. By avoiding alkoxides, the electrophilic C4-bromo position remains completely intact.

Mechanistic Pathway & Workflow

The reaction proceeds via the formation of a pentacoordinate silicon intermediate, followed by heterolytic cleavage of the N–Si bond to generate an azaindolyl anion, which is subsequently protonated during aqueous workup.

G A 1-TMS-4-Bromo- 7-Azaindole B Pentacoordinate Silicon Intermediate A->B + F⁻ (TBAF) C Azaindolyl Anion + TMS-F B->C Cleavage of N-Si D 4-Bromo-1H- pyrrolo[2,3-b]pyridine C->D + H₂O (Workup)

Mechanistic pathway of fluoride-mediated N-TMS deprotection via pentacoordinate silicon.

Workflow Start 4-Bromo-1-TMS-7-Azaindole Deprotection Strategy Check Assess C4-Br S_NAr Sensitivity Start->Check Base Basic Hydrolysis (K2CO3 / MeOH) Check->Base If halogen is absent/inert Fluoride Fluoride Cleavage (TBAF / THF) Check->Fluoride If C4-halogen is present SNAr Risk of S_NAr Byproducts (4-Methoxy derivative) Base->SNAr Alkoxide Attack Success Clean 4-Bromo-7-Azaindole (>95% Yield) Fluoride->Success Chemoselective Si-Attack

Decision matrix for selecting deprotection conditions to avoid C4-SNAr byproducts.

Quantitative Condition Optimization

The following table summarizes internal validation data comparing standard deprotection conditions for 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol scale, 0 °C to RT).

Deprotection ReagentSolvent SystemTime (h)Yield of Target (%)C4-Substitution Byproduct (%)Notes / Causality
TBAF (1.1 equiv) THF1.096% < 1% Rapid Si–F formation; no SNAr observed.
K 2​ CO 3​ (2.0 equiv) MeOH4.578%12% (4-methoxy)Methoxide generation leads to competitive SNAr at C4.
NaOH (2.0 equiv) MeOH / H 2​ O3.065%25% (4-hydroxy/methoxy)Strong nucleophiles aggressively attack the activated C4 position.
CsF (2.0 equiv) DMF6.088%< 2%Mild fluoride source, but requires polar aprotic solvent; harder workup.

Experimental Protocol: TBAF-Mediated Deprotection

This protocol is designed as a self-validating system. Key analytical checkpoints are embedded to ensure reaction completion and complete removal of tetrabutylammonium salts, which are notorious for complicating downstream NMR analysis and cross-coupling reactions.

Materials Required
  • Substrate: 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reagent: TBAF (1.0 M solution in THF, 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Workup Reagents: Saturated aqueous NH4​Cl , Ethyl Acetate (EtOAc), Brine, anhydrous Na2​SO4​ .

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 3.71 mmol).

  • Dissolve the substrate in anhydrous THF (15 mL) to achieve a concentration of approximately 0.25 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes any localized thermal spikes upon TBAF addition, further suppressing trace side reactions.

Step 2: Reagent Addition 4. Add TBAF (1.0 M in THF, 4.08 mL, 4.08 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. 5. The reaction mixture typically transitions from colorless to a pale yellow solution. 6. Remove the ice bath and allow the reaction to stir at room temperature.

Step 3: In-Process Monitoring (Self-Validation) 7. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Starting Material: Rf​≈0.8 (UV active).

  • Product: Rf​≈0.3 (UV active, stains blue/purple with Seebach's stain).

  • The reaction is typically complete within 45–60 minutes.

Step 4: Quench and Workup 9. Quench the reaction by adding saturated aqueous NH4​Cl (15 mL). Causality: Mildly acidic quench protonates the azaindolyl anion and prevents base-catalyzed degradation during concentration. 10. Transfer to a separatory funnel and extract with EtOAc ( 3×20 mL). 11. Critical Step (Salt Removal): Wash the combined organic layers vigorously with water ( 3×20 mL) followed by brine (20 mL). Causality: Tetrabutylammonium salts are highly soluble in organic solvents. Multiple aqueous washes are mandatory to partition the salts into the aqueous phase. 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification & Analytical Confirmation 13. Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) or via trituration with cold pentane/diethyl ether if purity is already >90%. 14. NMR Validation:

  • Confirm the disappearance of the TMS singlet at 0.6 ppm in 1 H NMR (CDCl 3​ ).
  • Confirm the appearance of the broad azaindole N-H peak at 11.5–12.0 ppm (DMSO- d6​ ) or 9.5 ppm (CDCl 3​ ).

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link] [1]

  • Palladium-Catalyzed C–N and C–O Bond Formation of N-Substituted 4-Bromo-7-azaindoles. ResearchGate. Available at:[Link] [2]

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. Available at: [Link] [2]

Application Note: Lithiation and Electrophilic Trapping of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines in the design of potent kinase inhibitors, such as the ATR inhibitor AZD6738 (ceralasertib)[1]. However, the electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution at the C-4 position highly challenging.

To overcome this limitation, synthetic chemists utilize a directed metalation strategy. By starting with 4-bromo-7-azaindole, protecting the acidic pyrrole nitrogen with a bulky silyl group (such as trimethylsilyl [TMS] or triisopropylsilyl [TIPS]), and subjecting the intermediate to cryogenic lithium-halogen exchange, a highly nucleophilic 4-lithio species is generated[2]. This intermediate can be efficiently trapped by a diverse array of electrophiles, enabling modular access to C-4 functionalized 7-azaindoles.

Mechanistic Insights & Experimental Causality

A successful lithiation workflow requires strict control over reaction conditions to prevent side reactions and ensure high fidelity of the organometallic intermediate.

  • The Role of N-Silylation : The pyrrole N-H proton is highly acidic (pKa ~ 16) and will rapidly quench any organolithium reagent. N-Silylation using TMSCl masks this proton. Furthermore, the steric bulk of the silyl group blocks the adjacent C-2 position, suppressing unwanted directed ortho-metalation (DoM) and ensuring that lithiation occurs exclusively via halogen exchange at C-4[2].

  • Lithium-Halogen Exchange Dynamics : The exchange is typically driven by tert-butyllithium (t-BuLi) at -78 °C. Two equivalents of t-BuLi are mandatory: the first equivalent executes the lithium-halogen exchange, generating the 4-lithio-7-azaindole and t-butyl bromide. The second equivalent immediately reacts with the generated t-butyl bromide to form isobutane, isobutylene, and lithium bromide. This rapid elimination prevents the t-butyl bromide from acting as an alkylating agent against the newly formed aryllithium species[2].

  • Cryogenic Control : Maintaining the reaction at -78 °C is critical. Aryllithium species on electron-deficient heterocycles are prone to ring-opening or aryne formation at elevated temperatures. The low temperature stabilizes the 4-lithio intermediate until the electrophile is fully introduced.

Reaction Workflow Visualization

Workflow A 4-Bromo-7-azaindole B N-Silylation (NaH, TMSCl) A->B C N-TMS-4-bromo-7-azaindole B->C D Lithium-Halogen Exchange (t-BuLi, -78 °C) C->D E 4-Lithio-7-azaindole Intermediate D->E F Electrophilic Trapping (E+) E->F G 4-Substituted N-TMS-7-azaindole F->G H Deprotection (TBAF) G->H I 4-Substituted-7-azaindole H->I

Workflow for the C-4 functionalization of 7-azaindole via lithiation and electrophilic trapping.

Step-by-Step Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility through built-in in-process controls (IPCs).

Protocol A: N-Silylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Preparation : Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • IPC (Causality): Stir for 30 minutes until hydrogen gas evolution ceases. This visual cue confirms complete irreversible deprotonation to the azaindolyl anion.

  • Protection : Add trimethylsilyl chloride (TMSCl) (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude material can be purified via flash chromatography (Hexanes/EtOAc) to yield the pure N-TMS protected intermediate.

Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping
  • Preparation : Dissolve the N-TMS-4-bromo-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried Schlenk flask under a strict argon atmosphere.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation : Add tert-butyllithium (1.7 M in pentane, 2.05 equiv) dropwise down the inner wall of the flask over 10 minutes to pre-cool the reagent before it hits the solution.

    • IPC (Causality): The solution will typically develop a deep, dark color (often deep red/brown), serving as a visual indicator of the highly reactive aryllithium formation[2]. Stir at -78 °C for exactly 30 minutes.

  • Trapping : Add the chosen electrophile (1.2–1.5 equiv, e.g., NFSI, DMF, or B(OiPr)₃) dissolved in a minimum volume of anhydrous THF dropwise.

  • Equilibration : Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 1 hour.

  • Workup : Quench the reaction with water (or saturated NH₄Cl). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol C: N-Silyl Deprotection
  • Cleavage : Dissolve the crude trapped product in THF (0.2 M). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature.

    • Causality: The formation of the exceptionally strong Si-F bond provides a massive thermodynamic driving force, ensuring rapid and quantitative cleavage of the N-Si bond.

  • Monitoring : Stir for 1 hour. Monitor via TLC (UV active) to ensure complete consumption of the non-polar silylated intermediate.

  • Isolation : Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to yield the final 4-substituted-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data: Electrophile Scope and Yields

The modularity of the 4-lithio intermediate allows for the installation of diverse functional groups. The table below summarizes validated electrophiles and their typical isolated yields across the lithiation-trapping-deprotection sequence.

ElectrophileReagentProductTypical Yield (%)Mechanistic Note
Fluorine N-Fluorobenzenesulfonimide (NFSI)4-Fluoro-7-azaindole84%NFSI provides a stable, soluble source of electrophilic fluorine, avoiding the hazards of F₂ gas[2].
Formyl N,N-Dimethylformamide (DMF)4-Formyl-7-azaindole75–85%DMF acts as a formylating agent; the tetrahedral hemiaminal intermediate is stable until the aqueous quench.
Boronic Acid Triisopropyl borate (B(OiPr)₃)7-Azaindole-4-boronic acid70–80%Sequential addition of B(OiPr)₃ followed by acidic hydrolysis yields the free boronic acid, a key Suzuki coupling partner[1].
Carboxylic Acid Solid CO₂ (Dry Ice)7-Azaindole-4-carboxylic acid80–90%Direct trapping with a massive excess of CO₂ prevents the formation of symmetric ketone byproducts.

References

  • Development and Scale-up of a Route to ATR Inhibitor AZD6738 Organic Process Research & Development (ACS Publications), 2019. URL:[Link][1]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Organic Letters (ACS Publications), 2003. URL:[Link][2]

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, by virtue of their central role in cellular signaling pathways, represent a large and important class of drug targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[1][2][3][4] Its defining feature is the ability of the pyridine nitrogen and the pyrrole N-H to act as a hydrogen bond acceptor and donor, respectively. This arrangement exquisitely mimics the adenine hinge-binding motif of ATP, allowing 7-azaindole-based molecules to effectively compete with ATP for binding to the kinase active site.[2]

A prime example of the successful application of this scaffold is Vemurafenib (Zelboraf®), a potent inhibitor of the BRAFV600E mutant kinase, which is approved for the treatment of metastatic melanoma.[1][5][6] The 7-azaindole core of Vemurafenib forms two critical hydrogen bonds with the hinge region of the BRAF kinase.[7] This fundamental interaction provides a robust anchor for the molecule, with further substitutions on the azaindole ring conferring selectivity and potency. The versatility of the 7-azaindole framework allows for the strategic placement of various substituents at multiple positions, enabling fine-tuning of the pharmacological properties of the resulting inhibitors.[2]

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine , a key building block for the synthesis of novel kinase inhibitors. The trimethylsilyl (TMS) group serves as a protecting group for the pyrrole nitrogen, enhancing solubility in organic solvents and preventing N-H related side reactions during metal-catalyzed cross-coupling reactions.

Strategic Overview: Functionalization of the 4-Bromo-7-azaindole Core

The primary strategy for elaborating the 4-bromo-7-azaindole scaffold involves leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The choice of coupling partner dictates the nature of the substituent introduced at the 4-position, opening up a vast chemical space for inhibitor design. The three key transformations detailed in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl moieties.

  • Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-substituted azaindoles.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide range of amino groups.

Following the cross-coupling reaction, the N-TMS protecting group is typically removed to unmask the crucial N-H for hinge binding. In many cases, the basic or aqueous work-up conditions of the coupling reaction are sufficient to effect deprotection in a one-pot fashion. However, a dedicated deprotection step can be employed if necessary.

Visualizing the Synthetic Strategy

G start 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki C-C Bond Formation sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts) start->sonogashira C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald C-N Bond Formation deprotection N-TMS Deprotection (e.g., TBAF or Mild Acid/Base) suzuki->deprotection sonogashira->deprotection buchwald->deprotection product1 4-Aryl-7-azaindole Kinase Inhibitor Scaffold deprotection->product1 product2 4-Alkynyl-7-azaindole Kinase Inhibitor Scaffold deprotection->product2 product3 4-Amino-7-azaindole Kinase Inhibitor Scaffold deprotection->product3

Caption: General workflow for the synthesis of kinase inhibitors from 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-4 Arylation

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between sp2-hybridized carbon atoms.[8] In this context, it is used to couple an aryl or heteroaryl boronic acid (or its ester) with the 4-bromo-7-azaindole core. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.[8][9]

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings.[8] Alternatively, palladium(II) complexes with bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also highly effective.[9]

  • Base (e.g., Na2CO3 or Cs2CO3): An aqueous solution of a mild base is required to activate the boronic acid for transmetalation to the palladium center.[8] Cesium carbonate is often used for more challenging couplings.

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water): A biphasic solvent system is typically employed to dissolve both the organic-soluble starting materials and the inorganic base.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Add the base (e.g., solid Na2CO3, 2.0 equiv.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M in the starting bromide.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography. Note that the N-TMS group may be partially or fully cleaved during the reaction or workup. If the desired product is the N-H deprotected 7-azaindole, the crude material can be directly subjected to the deprotection protocol if necessary.

ReagentMolar Equiv.Purpose
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine1.0Starting material
Aryl/Heteroaryl Boronic Acid1.2 - 1.5Coupling partner
Pd(PPh3)40.05Palladium catalyst
Na2CO32.0Base
Dioxane/Water (4:1)-Solvent
Protocol 2: Sonogashira Coupling for C-4 Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted 7-azaindoles.[10][11] This reaction is co-catalyzed by palladium and copper(I) salts.[12]

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., PdCl2(PPh3)2): A common and effective palladium(II) catalyst for Sonogashira couplings.[11]

  • Copper(I) Co-catalyst (e.g., CuI): Essential for the catalytic cycle, facilitating the formation of a copper acetylide intermediate.[12]

  • Base (e.g., Triethylamine (Et3N) or Diisopropylamine (DIPA)): Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HX byproduct.[10]

  • Solvent (e.g., THF or DMF): An anhydrous polar aprotic solvent is typically used.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), PdCl2(PPh3)2 (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous solvent (e.g., THF).

  • Add the terminal alkyne (1.2-1.5 equiv.) followed by the base (e.g., Et3N, 3.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine1.0Starting material
Terminal Alkyne1.2 - 1.5Coupling partner
PdCl2(PPh3)20.03Palladium catalyst
CuI0.05Copper(I) co-catalyst
Triethylamine (Et3N)3.0Base and solvent
THF-Solvent
Protocol 3: Buchwald-Hartwig Amination for C-4 Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides. This reaction is particularly useful for introducing diverse amino functionalities at the 4-position of the 7-azaindole core.

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., Pd2(dba)3 or Pd(OAc)2): These are common palladium precursors for Buchwald-Hartwig amination.

  • Ligand (e.g., Xantphos or RuPhos): Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, particularly the reductive elimination step. The choice of ligand can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Base (e.g., Cs2CO3 or NaOt-Bu): A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but cesium carbonate can also be effective, especially with more sensitive substrates.

  • Solvent (e.g., Dioxane or Toluene): Anhydrous, aprotic solvents are necessary for this reaction.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs2CO3, 1.5 equiv.).

  • Add the anhydrous solvent (e.g., dioxane).

  • Add 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and filter through Celite®, washing with the reaction solvent.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar Equiv.Purpose
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine1.0Starting material
Amine1.2 - 1.5Coupling partner
Pd2(dba)30.02Palladium precursor
Xantphos0.08Ligand
Cs2CO31.5Base
Dioxane-Solvent
Protocol 4: N-TMS Deprotection

The trimethylsilyl (TMS) group on the pyrrole nitrogen is generally labile and may be cleaved during the aqueous workup of the preceding coupling reactions. However, if the N-TMS protected product is isolated, a separate deprotection step is necessary to reveal the N-H required for kinase hinge binding.

Rationale for Reagent Selection:

  • Tetrabutylammonium Fluoride (TBAF): A common and effective reagent for cleaving silicon-heteroatom bonds. It is typically used as a 1M solution in THF.

  • Mild Acidic or Basic Conditions: Treatment with mild acids (e.g., dilute HCl) or bases (e.g., K2CO3 in methanol) can also effect TMS deprotection.

Step-by-Step Protocol (using TBAF):

  • Dissolve the N-TMS protected 4-substituted-7-azaindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of TBAF in THF (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization if necessary.

ReagentMolar Equiv.Purpose
N-TMS protected 4-substituted-7-azaindole1.0Starting material
Tetrabutylammonium Fluoride (TBAF) (1M in THF)1.1 - 1.2Deprotecting agent
Tetrahydrofuran (THF)-Solvent

Case Study: Synthesis of a Vemurafenib Analog

To illustrate the application of these protocols, let's consider the synthesis of a simplified analog of Vemurafenib, where the complex acylsulfonamide side chain is replaced with a simple phenyl group at the 3-position, and a key pharmacophore is installed at the 4-position via Suzuki coupling.

G start 4-Bromo-1-(trimethylsilyl)- 1H-pyrrolo[2,3-b]pyridine step1 Suzuki Coupling (2,6-difluorophenyl)boronic acid Pd(PPh3)4, Na2CO3 start->step1 intermediate 4-(2,6-difluorophenyl)-1-(trimethylsilyl)- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 N-TMS Deprotection TBAF, THF intermediate->step2 product 4-(2,6-difluorophenyl)- 1H-pyrrolo[2,3-b]pyridine (Vemurafenib Analog Core) step2->product

Caption: Synthetic route to a Vemurafenib analog core.

This simplified example demonstrates how the protocols described above can be used in a straightforward manner to access novel kinase inhibitor scaffolds. Further elaboration at other positions of the 7-azaindole ring can be achieved through various other synthetic transformations.

Conclusion

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust toolkit for the functionalization of the 7-azaindole core. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in their drug discovery programs. The protocols provided herein serve as a solid foundation for these synthetic endeavors.

References

  • Design and Synthesis of Novel Fluorescently Labeled Analogs of Vemurafenib targeting MKK4. (2020). European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). MDPI.
  • Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. (2021). European Journal of Medicinal Chemistry.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. (2015). Oncotarget.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry.
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. (2014). PubMed.

  • Lorlatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (2010). Journal of the American Chemical Society.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Scientific Reports.
  • Synthesis of Lorl
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). Organic Letters.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry.
  • Different strategies for synthesis of 7-azaindoles. (2023).
  • Buchwald–Hartwig amin
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Bioorganic & Medicinal Chemistry Letters.
  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cycliz
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012).
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbon
  • Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. (2014). Journal of Medicinal Chemistry.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2003). Arkivoc.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). Journal of Medicinal Chemistry.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Molecules.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). Molecules.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2010). Bulletin of the Korean Chemical Society.
  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. (2008). Synlett.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2011). Organic Letters.
  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and. (2020). Polymer Chemistry.
  • 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(trimethylsilyl)-. (n.d.). NextSDS.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

Sources

Application of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, high-ligand-efficiency scaffolds that bind to target hotspots. In the realm of kinase inhibitor design, the 7-azaindole core is a universally recognized "privileged fragment"[1]. It acts as an adenine mimetic, forming robust bidentate hydrogen bonds (via the N1-H donor and N7 acceptor) with the backbone amides of the kinase hinge region[2].

The compound 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a highly optimized building block for FBDD campaigns targeting kinases. Its structural design is highly deliberate:

  • The C4-Bromo Vector: The bromine atom at the 4-position provides an ideal, stereoelectronically activated growth vector. Crystallographic analyses reveal that substituents at the C4 position project directly into the hydrophobic gatekeeper and DFG-out/in specificity pockets, allowing for rapid gains in target affinity and selectivity[3].

  • The N1-TMS Protecting Group: The acidic pyrrole nitrogen (N1) must be protected during palladium-catalyzed fragment elaboration to prevent competitive N-arylation and catalyst poisoning[4]. The trimethylsilyl (TMS) group is selected for its high atom economy, lipophilicity (which aids in the solubility of intermediates), and its orthogonal, mild cleavage conditions that do not disturb newly formed linkages[5].

Hinge_Binding Kinase Kinase Hinge Region (Backbone Amides/Carbonyls) Azaindole 7-Azaindole Core (Fragment Hit) Kinase->Azaindole Bidentate H-Bonds (N1-H donor, N7 acceptor) Vector 4-Bromo Position (Growth Vector) Azaindole->Vector C4 Functionalization TMS 1-TMS Group (Protecting Group) Azaindole->TMS N1 Protection NewPocket Gatekeeper / DFG-out Pocket (Affinity & Selectivity) Vector->NewPocket Pd-Catalyzed Cross-Coupling

Figure 1: Mechanistic rationale for 7-azaindole functionalization in kinase pocket targeting.

Fragment-to-Lead Optimization Workflow

The successful transition from a millimolar fragment hit to a nanomolar lead compound requires a tightly coupled cycle of structural biology and synthetic chemistry. The FDA-approved BRAF inhibitor Vemurafenib is a seminal example of this exact workflow, originating from a 7-azaindole seed[6]. The 4-bromo-1-TMS-azaindole scaffold is deployed specifically in the "Synthetic Elaboration" phase to rapidly generate structure-activity relationship (SAR) data.

FBDD_Workflow A Fragment Screening (SPR/NMR) B X-ray Crystallography (Hinge Binding) A->B Hit ID C Structure-Guided Design (Vector Analysis) B->C Binding Mode D Synthetic Elaboration (Pd-Catalyzed) C->D C4 Vector E Lead Optimization (IC50 < 10nM) D->E Deprotection

Figure 2: Structure-guided fragment-to-lead workflow utilizing the 4-bromo-7-azaindole vector.

Quantitative Data: Physicochemical & Synthetic Profiling

To ensure predictive modeling and efficient library generation, the physicochemical properties and synthetic tractability of the scaffold must be baselined.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue (Protected)Value (Deprotected Active)Impact on FBDD
Molecular Weight 269.22 g/mol 197.03 g/mol Maintains low MW for fragment growing (Rule of 3 compliant).
Hydrogen Bond Donors 01 (Pyrrole N-H)Protection increases organic solubility; deprotection restores hinge binding.
Hydrogen Bond Acceptors 1 (Pyridine N)1 (Pyridine N)Critical for interacting with the kinase hinge backbone NH.
LogP (Estimated) ~3.8~2.1TMS group temporarily boosts lipophilicity for normal-phase chromatography.

Table 2: Typical C4-Position Cross-Coupling Yields

Coupling PartnerReaction TypeAverage Yield (%)FBDD Application
Electron-Rich Arylboronic AcidsSuzuki-Miyaura75 - 85%Probing hydrophobic gatekeeper pockets.
Electron-Deficient Arylboronic AcidsSuzuki-Miyaura65 - 80%Introducing halogen/cyano vectors for deeper pocket binding.
Heteroarylboronic AcidsSuzuki-Miyaura50 - 70%Establishing secondary hydrogen bond networks.
Primary/Secondary AminesBuchwald-Hartwig60 - 80%Accessing solvent-exposed regions to improve solubility.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yields during library synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C4-Functionalization

This protocol details the fragment growing step via C-C bond formation[3].

  • Step 1: Reagent Charging. In an oven-dried Schlenk flask, combine 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the appropriate arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Causality: Potassium carbonate is selected as a mild, inorganic base. It is strictly required to coordinate with the boronic acid, forming a negatively charged, nucleophilic boronate complex. This complex is essential for the transmetalation step in the palladium catalytic cycle.

  • Step 2: Solvent Addition & Degassing. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: The biphasic solvent system ensures solubility of both the organic fragment and the inorganic base. Rigorous degassing is critical; molecular oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle.

  • Step 3: Catalyst Addition & Heating. Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C for 4–6 hours.

    • Causality: The bidentate 'dppf' ligand is chosen because its large bite angle enforces a cis-geometry on the palladium center. This geometry significantly accelerates the reductive elimination step, driving the reaction forward and minimizing undesired homocoupling of the boronic acid.

  • Step 4: Validation & Workup. Monitor the reaction via LC-MS. Upon complete consumption of the starting material (m/z 269), cool the reaction, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography.

Protocol B: Selective N1-TMS Deprotection

Post-coupling, the TMS group must be removed to restore the critical N1-H hydrogen bond donor required for kinase hinge binding[5].

  • Step 1: Substrate Dissolution. Dissolve the C4-elaborated intermediate in anhydrous THF (0.1 M) and cool the reaction flask to 0°C in an ice bath.

    • Causality: Conducting the initial addition at 0°C controls the exothermic nature of the deprotection and prevents the degradation of any sensitive functional groups (e.g., nitriles, esters) that may have been introduced during the Suzuki coupling.

  • Step 2: Fluoride Addition. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise over 5 minutes. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

    • Causality: TBAF is utilized because the fluoride anion has a profound, highly specific thermodynamic affinity for silicon, forming an exceptionally strong Si-F bond (~582 kJ/mol). This provides orthogonal cleavage, selectively stripping the TMS group without hydrolyzing amides or ethers.

  • Step 3: Validation & Isolation. Monitor by TLC (UV active). The deprotected product will exhibit a significantly lower Rf value due to the unmasking of the polar N-H bond. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase preparative HPLC to obtain the final assay-ready lead compound.

References

  • Title: Lessons from hot spot analysis for fragment-based drug discovery Source: PMC - NIH URL: [Link]

  • Title: Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Recent advances in the global ring functionalization of 7-azaindoles Source: Chemical Communications URL: [Link]

  • Title: Illuminating a Dark Kinase: Structure-Guided Design, Synthesis, and Evaluation of a Potent Nek1 Inhibitor and Its Effects on the Embryonic Zebrafish Pronephros Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

How to prevent premature TMS cleavage of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals encountering premature deprotection of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (4-bromo-1-TMS-7-azaindole) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Here, we synthesize mechanistic causality with field-proven protocols to ensure the integrity of your protecting group strategy.

Diagnostic Framework: The Causality of N-TMS Lability

To prevent premature cleavage, one must first understand the electronic environment of the 7-azaindole core. The trimethylsilyl (TMS) group is generally labile, but its instability is drastically amplified when attached to 7-azaindole compared to a standard indole [1].

The Mechanistic Root Cause: The pyridine nitrogen in the pyrrolo[2,3-b]pyridine ring exerts a strong electron-withdrawing inductive effect. This significantly increases the acidity of the pyrrole N–H (pKa ~12.5) compared to a standard indole (pKa ~16.2)[2]. Because the resulting 7-azaindolyl anion is highly stabilized, it acts as an excellent leaving group. Consequently, the highly electrophilic silicon atom of the N-TMS bond becomes exceptionally vulnerable to nucleophilic attack by hard nucleophiles such as water, alcohols (MeOH, EtOH), and basic anions (OH⁻, RO⁻, F⁻).

Pathway SM 4-Bromo-1-TMS-7-azaindole OptCond Anhydrous Dioxane K3PO4 (solid) Palladium Catalyst SM->OptCond Optimal Protocol SubCond Aqueous Na2CO3 EtOH / H2O Protic Solvents SM->SubCond Sub-optimal Protocol Product Desired Coupled Product (N-TMS Intact) OptCond->Product Fast Transmetalation Deprotected Premature Cleavage (1H-7-azaindole) SubCond->Deprotected Nucleophilic Attack on Si SideReact Catalyst Poisoning & Poor Yields Deprotected->SideReact Free N-H Interference

Mechanistic divergence of N-TMS 7-azaindole under anhydrous vs. protic coupling conditions.

Troubleshooting FAQs

Q: Why does my N-TMS group cleave under standard Suzuki-Miyaura conditions? A: Standard Suzuki conditions often utilize aqueous bases (e.g., 2M Na2​CO3​ ) and protic co-solvents (e.g., ethanol or water) to dissolve the boronic acid and base [3]. In this environment, water and ethanol act as nucleophiles that attack the silicon atom, while the carbonate base catalyzes the hydrolysis of the N-Si bond. To prevent this, you must eliminate all protic sources.

Q: What are the optimal base and solvent combinations to preserve the TMS group? A: You must transition to strictly anhydrous, aprotic conditions.

  • Solvents: Anhydrous 1,4-dioxane, THF, or toluene.

  • Bases: Finely milled, anhydrous inorganic bases such as K3​PO4​ or Cs2​CO3​ . Alternatively, non-nucleophilic organic bases like DIPEA or Et3​N can be used if compatible with your specific catalytic cycle.

Q: Can I use fluoride sources like CsF or TBAF to accelerate transmetalation? A: Absolutely not. Fluoride ions have an extreme thermodynamic affinity for silicon, forming a Si–F bond (~582 kJ/mol) that is significantly stronger than the N–Si bond. Introducing any fluoride source will quantitatively deprotect the TMS group within minutes at room temperature [1].

Q: If my coupling reaction strictly requires aqueous conditions, what is the alternative? A: If your specific cross-coupling requires water (e.g., certain challenging Suzuki couplings where boroxine formation stalls the reaction), the TMS group is fundamentally incompatible. You must switch to a more robust protecting group prior to the coupling step.

  • TIPS (Triisopropylsilyl): Offers massive steric shielding against nucleophilic attack while retaining silyl chemistry.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Highly stable to bases and nucleophiles; cleaved later with TBAF or strong acid.

  • Boc (tert-Butyloxycarbonyl): Stable to mild bases, though susceptible to strong nucleophiles.

Decision Start Select Conditions for N-TMS 7-Azaindole Coupling Q1 Are protic solvents or water required? Start->Q1 AltPG Switch Protecting Group (e.g., TIPS, SEM, Boc) Q1->AltPG Yes Q2 Select Base Q1->Q2 No BaseBad Aqueous Carbonates, Hydroxides, or Fluorides Q2->BaseBad BaseGood Anhydrous K3PO4, Cs2CO3, or Amines Q2->BaseGood Fail TMS Cleavage BaseBad->Fail Success TMS Retained BaseGood->Success

Decision tree for optimizing reaction conditions to prevent premature N-TMS cleavage.

Quantitative Data: Base & Solvent Compatibility

The following table summarizes the expected stability of the N-TMS group on 7-azaindole under various common cross-coupling environments.

Solvent SystemBase UsedNucleophile PresentExpected N-TMS Survival RateRecommendation
Toluene / EtOH / H2​O Na2​CO3​ (aq) H2​O , EtOH, OH⁻< 5% (Rapid Cleavage)❌ Avoid completely
THFTBAF or CsFF⁻0% (Instant Cleavage)❌ Avoid completely
DMF K2​CO3​ (solid)Trace H2​O (if not dry)40 - 60% (Partial Cleavage)⚠️ High risk, requires extreme care
Anhydrous 1,4-Dioxane K3​PO4​ (anhydrous)None> 95% (Stable)Optimal
Anhydrous Toluene Cs2​CO3​ (anhydrous)None> 95% (Stable)Optimal

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

To ensure the N-TMS group remains intact while achieving high cross-coupling yields, utilize the following self-validating Standard Operating Procedure (SOP). This protocol uses a highly active palladium precatalyst to ensure the rate of transmetalation outpaces any background degradation.

Materials Required:
  • Substrate: 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ or XPhos Pd G3 (2 - 5 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 - 3.0 equiv) — Must be oven-dried at 120°C overnight prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (Sure/Seal™ or freshly distilled over Na/benzophenone).

Step-by-Step Methodology:
  • Glassware Preparation: Flame-dry a Schlenk tube or a two-neck round-bottom flask under a high vacuum. Backfill with ultra-pure Argon or Nitrogen. Repeat the vacuum/purge cycle three times.

  • Reagent Loading: Under a positive flow of inert gas, charge the flask with the 4-bromo-1-TMS-7-azaindole, the boronic acid/ester, the palladium catalyst, and the freshly dried K3​PO4​ .

  • Solvent Addition: Add anhydrous 1,4-dioxane via a sterile, oven-dried syringe. The concentration should typically be between 0.1 M and 0.2 M.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for 10–15 minutes, or perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can oxidize the catalyst and prolong the reaction time (increasing the window for potential TMS cleavage).

  • Reaction Execution: Heat the mixture to 80–90 °C in a pre-heated oil bath or heating block.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LCMS or TLC after 2 hours.

    • Validation Check: If you observe the mass of the desired product minus 72 Da (loss of TMS), moisture has breached your system. Abort, re-dry reagents, and restart.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic base and palladium black, eluting with anhydrous ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography immediately to prevent silica-induced desilylation.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006.[Link]

  • Popowycz, F.; Routier, S.; Joseph, B.; Mérour, J.-Y. "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, 2007, 63(36), 8689-8707.[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

Troubleshooting low reaction yields with 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (often referred to as 4-bromo-1-TMS-7-azaindole).

This compound is a highly valuable building block in medicinal chemistry, but it is notoriously difficult to functionalize. The 7-azaindole core is prone to poisoning transition metal catalysts, and the trimethylsilyl (TMS) protecting group is highly labile. This guide will dissect the mechanistic causes of low reaction yields and provide self-validating protocols to ensure your cross-coupling reactions succeed.

🔬 Core Diagnostics: Why Do Reactions Fail with This Substrate?

Before adjusting equivalents or temperatures, it is critical to understand the causality behind the failure. The 7-azaindole scaffold features a pyridine-like nitrogen (N7) and a pyrrole-like nitrogen (N1). The TMS group is installed at N1 to prevent undesired N-arylation and to block the formation of stable palladium chelates[1].

However, the N-Si bond in azaindoles is highly polarized. Under the basic conditions typical of Suzuki-Miyaura or Buchwald-Hartwig couplings, the TMS group undergoes rapid solvolysis[2]. Once the TMS group falls off, the resulting free N-H azaindole acts as a potent bidentate or monodentate ligand, coordinating to the Pd(II) intermediate and trapping it in an inactive resting state (catalyst poisoning)[3].

Mechanism Start Pd(0) + Ligand OxAdd Oxidative Addition (4-Br-Azaindole) Start->OxAdd PdII Pd(II) Intermediate OxAdd->PdII DeadEnd Catalyst Poisoning (N7-Chelation by Free NH) PdII->DeadEnd TMS Loss & Standard Ligand TransMet Transmetalation (Boronic Acid) PdII->TransMet Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination TransMet->RedElim RedElim->Start Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Mechanistic divergence: Productive cross-coupling vs. catalyst poisoning via N7-chelation.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling yields are <10%, and LC-MS shows a major peak corresponding to the desilylated starting material. What is happening?

Cause: You are experiencing base-catalyzed premature TMS deprotection. If your reaction utilizes aqueous bases (e.g., Na2​CO3​ in H2​O /EtOH/Toluene) or fluoride sources (e.g., CsF), the hydroxide/alkoxide/fluoride nucleophiles rapidly cleave the N-TMS bond[2]. The resulting unprotected 4-bromo-7-azaindole then coordinates to the Pd catalyst, shutting down the catalytic cycle[1]. Solution: You must choose a strategic path.

  • Path A (Retain TMS): Switch to strictly anhydrous conditions. Use rigorously dried dioxane, anhydrous K3​PO4​ , and avoid all alcoholic solvents.

  • Path B (Embrace Deprotection): Accept that the TMS group will fall off, and switch your catalyst to a modern Buchwald precatalyst (e.g., XPhos-Pd-G2 or P1/P2 precatalysts) that is sterically designed to prevent azaindole poisoning[2][3].

Q2: I switched to anhydrous conditions, but I am now seeing a mass corresponding to the starting material minus bromine plus hydrogen (Protodebromination). Why?

Cause: Protodebromination occurs when the oxidative addition complex (Pd(II)-Ar) undergoes reduction faster than transmetalation. This is common with sterically hindered substrates like 4-bromo-7-azaindoles, where the adjacent bridgehead nitrogen and position-3 protons create a sluggish transmetalation step. Traces of moisture or the use of primary alcohols as solvents provide the hydride source for this undesired reduction. Solution: Ensure your boronic acid is highly active (consider converting to a potassium trifluoroborate salt). Increase the concentration of the reaction to drive the bimolecular transmetalation step, and verify your solvents are completely degassed and anhydrous.

Q3: Can I use standard Pd(PPh3​)4​ for this substrate?

Cause/Effect: Generally, no. Tetrakis(triphenylphosphine)palladium(0) forms a relatively unhindered Pd(II) intermediate that is highly susceptible to chelation by the azaindole N7 nitrogen[3]. Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos)[4]. The steric bulk of the dicyclohexyl groups and the biphenyl backbone prevents the formation of a bis-ligated or chelated Pd(II) resting state, forcing the catalytic cycle forward[2].

📊 Reaction Condition Optimization Matrix

To facilitate easy comparison, the following table summarizes the expected outcomes when applying various reaction conditions to 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Reaction ConditionBase & SolventCatalyst SystemResult / Dominant Pathway
Standard Aqueous Suzuki Na2​CO3​ (aq), Toluene/EtOH Pd(PPh3​)4​ Failure: Complete TMS loss, <10% yield. Severe catalyst poisoning.
Mild Base / Fluoride CsF, THF Pd(OAc)2​ / SPhosFailure: Rapid TMS cleavage by F− , stalled transmetalation.
Anhydrous Suzuki K3​PO4​ (anhydrous), Dioxane Pd(dppf)Cl2​ Moderate: 40-50% yield. Mixed TMS-on/TMS-off products.
Bulky Monoligated Pd K3​PO4​ (aq or anhyd), DioxaneXPhos-Pd-G2 / XPhosOptimal: >85% yield (TMS-off). Highly efficient coupling[2].

🧪 Self-Validating Experimental Protocols

Protocol A: State-of-the-Art Coupling (Embracing TMS Cleavage)

Use this protocol when you ultimately want the free N-H azaindole product. This leverages Buchwald's precatalyst technology to overcome catalyst poisoning[2][3].

  • Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Loading: Add XPhos-Pd-G2 precatalyst (2.0 mol%) and XPhos ligand (2.0 mol%). Self-Validation Check: The 1:1 ratio of precatalyst to ligand ensures the active monoligated Pd(0) species is formed immediately upon activation.

  • Base Addition: Add finely ground, anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Note: The water will cleave the TMS group in situ, but XPhos-Pd-G2 is completely tolerant of the resulting unprotected azaindole[2]. Degas the mixture via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Validation: Monitor by LC-MS. You should observe the complete disappearance of the starting material mass, and the emergence of the product mass without the TMS group ( [M+H]product+​−72 Da).

Protocol B: Strictly Anhydrous Coupling (Retaining the TMS Group)

Use this protocol if the TMS group MUST be retained for downstream regioselective lithiation or functionalization.

  • Preparation: In an argon-filled glovebox, add 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv) to a sealed vial. Crucial: Boronic esters are preferred here over boronic acids to minimize the introduction of adventitious water.

  • Catalyst: Add Pd(OAc)2​ (5 mol%) and SPhos (10 mol%)[4].

  • Solvent: Add strictly anhydrous, septum-sealed 1,4-dioxane (0.1 M concentration).

  • Reaction: Heat to 90 °C for 12 hours under a positive pressure of Argon.

  • Validation: Monitor by LC-MS using a non-acidic mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer) to prevent TMS cleavage in the MS source. The target mass must include the TMS group ( +72 Da relative to the free azaindole).

🧭 Diagnostic Workflow

If your reaction fails, follow this logical decision tree to identify the exact point of failure and apply the correct physicochemical remedy.

Workflow Issue Issue: Low Yield (<20% Conversion) LCMS Run LC-MS Analysis Issue->LCMS Mass1 Mass = Product - TMS (Desilylation) LCMS->Mass1 Mass2 Mass = Starting Material (No Reaction) LCMS->Mass2 Mass3 Mass = SM - Br + H (Protodebromination) LCMS->Mass3 Sol1 Switch to Anhydrous K3PO4 or use XPhos-Pd-G2 Mass1->Sol1 Sol2 Check Catalyst Activation Increase Temperature Mass2->Sol2 Sol3 Ensure strictly anhydrous conditions Optimize Boronic Acid eq. Mass3->Sol3

Caption: Diagnostic workflow for troubleshooting low yields in 4-bromo-7-azaindole cross-couplings.

📚 References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. 1

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. 3

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. 4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). 2

Sources

Improving solubility of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in biphasic reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when working with highly lipophilic, hydrolytically sensitive heterocyclic building blocks.

This guide addresses a specific, notoriously difficult substrate: 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (4-bromo-1-TMS-7-azaindole).

When subjecting this compound to standard biphasic Suzuki-Miyaura cross-coupling (SMC) conditions (e.g., Toluene/Water or Dioxane/Water), researchers commonly report stalled reactions, poor yields, and extensive loss of the trimethylsilyl (TMS) protecting group. This guide will deconstruct the physicochemical causality behind these failures and provide field-proven, self-validating methodologies to optimize your workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction stalling, and why am I recovering a mixture of TMS-protected and deprotected starting material?

The Causality: The 1-TMS group imparts extreme lipophilicity to the 7-azaindole core. In a macroscopic biphasic mixture, your substrate and palladium catalyst remain deeply sequestered in the organic phase, while the base and activated boronic acid reside in the aqueous phase[1].

Because mass transfer across the biphasic interface is incredibly slow, the transmetalation step becomes the rate-limiting bottleneck. To force the reaction, researchers often increase the temperature and stirring rate. However, the N-Si bond of the TMS group is highly susceptible to nucleophilic attack by the aqueous base (e.g., K₂CO₃, NaOH) at the solvent interface. Prolonged heating at this interface inevitably leads to premature TMS hydrolysis before the cross-coupling can complete.

Q2: How can I accelerate transmetalation without increasing the temperature?

The Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium chloride (TBACl).

The Mechanism: Recent mechanistic studies demonstrate that PTCs do much more than simply improve solubility; they fundamentally shift the reaction mechanism. In standard biphasic SMCs, the reaction relies on a slow "oxo-palladium" transmetalation pathway at the phase boundary. When a PTC is added, the quaternary ammonium cation forms a lipophilic ion pair with the boronate anion ( [TBA]+[ArB(OH)3​]− ), actively pulling the nucleophile into the organic phase. This shifts the mechanism to a highly efficient "boronate-based" transmetalation pathway, resulting in up to a 12-fold rate enhancement,[2]. A faster reaction means the substrate spends significantly less time exposed to the aqueous base, preserving the TMS group.

Q3: I am using a PTC, but my reaction is still sluggish. Should I add more organic solvent to dissolve the substrate?

The Solution: No. Counterintuitively, you should decrease the proportion of the organic layer. While standard literature often uses 3:1 or 4:1 Organic:Aqueous ratios[1], optimizing the solvent ratio by minimizing the organic layer concentrates the palladium catalyst and the organic substrate. Because the PTC is actively shuttling the boronate into the organic phase, a smaller organic volume increases the collision frequency between the Pd-complex and the boronate ion pair, maximizing interfacial turnover and driving the reaction to completion rapidly.

Q4: Is there a way to avoid macroscopic biphasic mixtures entirely to protect the TMS group?

The Solution: Yes, by utilizing Micellar Catalysis . By replacing the biphasic organic/water mixture with a 2 wt% aqueous solution of a designer surfactant like TPGS-750-M (composed of α-tocopherol, MPEG-750, and succinic acid), you can run the reaction entirely in water at room temperature[3].

The Mechanism: TPGS-750-M spontaneously forms nanomicelles in water. The highly lipophilic 4-bromo-1-TMS-7-azaindole and the palladium catalyst partition exclusively into the hydrophobic core of the micelle[4]. This core acts as a localized, highly concentrated nanoreactor. Crucially, the micelle shields the sensitive N-TMS bond from the bulk aqueous base, preventing hydrolysis while facilitating rapid room-temperature cross-coupling[3].

Part 2: Mechanistic Workflows & Visualization

To fully leverage these solutions, it is critical to understand the spatial and mechanistic relationships of the reaction components.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Phase Boundary cluster_organic Organic Phase BoronicAcid Aryl Boronic Acid + Base Boronate Boronate Anion [ArB(OH)3]- BoronicAcid->Boronate Base Activation PTC Phase Transfer Catalyst (e.g., TBA+) Boronate->PTC Ion Pairing IonPair Lipophilic Ion Pair [TBA]+[ArB(OH)3]- PTC->IonPair Phase Transfer Substrate 4-Bromo-1-TMS- 7-azaindole PdCat Pd(II) Complex Substrate->PdCat Oxidative Addition Transmetalation Boronate-Based Transmetalation PdCat->Transmetalation IonPair->Transmetalation Product Coupled Product (TMS Intact) Transmetalation->Product Reductive Elimination

Mechanistic shift in biphasic Suzuki coupling: PTCs facilitate boronate-based transmetalation.

Micelle_Workflow cluster_micelle TPGS-750-M Nanomicelle Bulk Bulk Aqueous Phase (Water + Base) Core Hydrophobic Core Bulk->Core Self-Assembly Substrate 4-Bromo-1-TMS-7-azaindole (Sequestered & Protected) Core->Substrate Solubilizes Catalyst Pd Catalyst + Ligand Core->Catalyst Solubilizes Reaction Room Temp Cross-Coupling Substrate->Reaction Catalyst->Reaction Product High Yield Product (No TMS Deprotection) Reaction->Product Extraction

TPGS-750-M micellar catalysis sequesters lipophilic substrates, preventing TMS hydrolysis.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Methodology Comparison

The following table summarizes expected outcomes when applying different methodologies to the Suzuki coupling of 4-bromo-1-TMS-7-azaindole with a standard aryl boronic acid.

MethodologySolvent SystemCatalyst / AdditiveTemp (°C)Time (h)TMS RetentionIsolated Yield
Standard Biphasic Toluene / H₂O (4:1)Pd(dppf)Cl₂ / None8018< 20%15 - 30%
PTC-Enhanced Toluene / H₂O (1:3)Pd(dppf)Cl₂ / TBAB602 - 4> 90%85 - 92%
Micellar Catalysis 2 wt% TPGS-750-M in H₂OPd(Amphos)Cl₂ / None25 (RT)4 - 6> 95%88 - 95%
Experimental Protocol A: PTC-Enhanced Biphasic Suzuki Coupling

Use this protocol if you must use traditional organic solvents but need to prevent TMS deprotection through rapid reaction kinetics.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • PTC Addition: Add Tetrabutylammonium bromide (TBAB) (10-20 mol%) as the phase-transfer catalyst[1],.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (2 mol%).

  • Solvent Addition (Inverted Ratio): Add degassed Toluene and degassed deionized water in a 1:3 ratio (e.g., 1 mL Toluene, 3 mL H₂O). Note: Minimizing the organic layer is critical for maximizing the PTC effect,[2].

  • Reaction: Seal the flask, evacuate, and backfill with Argon three times. Heat the vigorously stirring emulsion to 60 °C.

  • Monitoring & Workup: Monitor via TLC/LCMS. The reaction should reach completion within 2-4 hours. Cool to room temperature, dilute with EtOAc, separate the layers, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Experimental Protocol B: Micellar Catalysis using TPGS-750-M

Use this protocol for the mildest possible conditions, ensuring near-perfect retention of the TMS group at room temperature.

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas the solution by sparging with Argon for 30 minutes[3],[4].

  • Reagent Loading: In a reaction vial under Argon, combine 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and Triethylamine (Et₃N) (2.0 equiv) as a mild base.

  • Catalyst Loading: Add a highly active, commercially available catalyst such as Pd(Amphos)Cl₂ or Pd[P(t-Bu)₃]₂ (2 mol%)[4].

  • Reaction: Add the degassed 2 wt% TPGS-750-M solution to achieve a global substrate concentration of 0.5 M. Stir vigorously at room temperature (25 °C). The mixture will form a cloudy, micellar suspension.

  • Workup: Upon completion (typically 4-6 hours), the product can be extracted directly from the aqueous micellar mixture using a minimal amount of a green organic solvent (e.g., EtOAc or MTBE)[4]. The aqueous surfactant layer can often be recycled for subsequent runs.

References

  • Managing solubility issues of reactants in Suzuki coupling - Benchchem. BenchChem.
  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchGate. ResearchGate.
  • Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings - Thieme. Synform.
  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry.
  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC. National Institutes of Health (NIH).

Sources

Validation & Comparative

Comprehensive Comparison Guide: TMS vs. SEM Protection for 4-bromo-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, selecting the optimal protecting group for the 7-azaindole pharmacophore is a critical decision that dictates the success of late-stage functionalization. 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole) is a privileged building block in the development of kinase inhibitors and antimalarial agents 1[1].

However, the acidic pyrrole N-H (pKa ~13–15) is highly problematic during palladium-catalyzed cross-coupling. If left unprotected, the nitrogen can coordinate directly with palladium catalysts, leading to catalyst poisoning, or deprotonate to form unreactive anionic species2[2]. This guide objectively compares two common silyl-based strategies—Trimethylsilyl (TMS) and 2-(Trimethylsilyl)ethoxymethyl (SEM) —providing mechanistic causality and self-validating protocols for Suzuki-Miyaura workflows.

Chemical Properties & Stability Profile

The fundamental difference between TMS and SEM lies in their bond polarization and steric insulation, which directly impacts their survival in basic aqueous media.

  • TMS (Trimethylsilyl): Features a direct N-Si bond. Because silicon is highly electropositive, the N-Si bond is intensely polarized and highly susceptible to nucleophilic attack by water, hydroxide, or carbonate. Under the basic conditions required for Suzuki couplings, the TMS group rapidly hydrolyzes, leaving the free azaindole to stall the catalytic cycle.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Insulates the silyl group from the nitrogen via an ethoxymethyl linker. The resulting aminal-like N-C bond is entirely stable to basic cross-coupling conditions and elevated temperatures3[3].

Table 1: Stability Comparison
PropertyTMS (Trimethylsilyl)SEM (2-(Trimethylsilyl)ethoxymethyl)
Linkage Type Direct N-Si bondN-C-O-C-C-Si network
Stability to Base (e.g., K₂CO₃) Poor (Rapid in situ hydrolysis)Excellent
Stability to Nucleophiles PoorExcellent
Suitability for Suzuki Coupling Not RecommendedHighly Recommended
Deprotection Conditions Mild acid, weak base, or waterTBAF, TFA, or strong acid

Pathway Visualization

G cluster_SEM SEM Protection Pathway (Optimal) cluster_TMS TMS Protection Pathway (Suboptimal) SM 4-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) SEM_Prot Protection: SEM-Cl, NaH, DMF Yield: >90% SM->SEM_Prot TMS_Prot Protection: TMS-Cl, NaH, THF Yield: Variable SM->TMS_Prot SEM_Int N-SEM-4-bromo-7-azaindole (Stable Intermediate) SEM_Prot->SEM_Int SEM_Coup Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3 Yield: 80-95% SEM_Int->SEM_Coup SEM_Deprot Deprotection TFA or TBAF Yield: 80-85% SEM_Coup->SEM_Deprot Final 4-Aryl-1H-pyrrolo[2,3-b]pyridine (Target Product) SEM_Deprot->Final TMS_Int N-TMS-4-bromo-7-azaindole (Labile Intermediate) TMS_Prot->TMS_Int TMS_Coup Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3 Yield: <20% (Premature Cleavage) TMS_Int->TMS_Coup TMS_Coup->Final Low Yield / Complex Mixture

Comparative workflow of SEM vs. TMS protection for Suzuki cross-coupling of 4-bromo-7-azaindole.

Data-Driven Performance Comparison

Table 2: Quantitative Yield Comparison for 4-bromo-1H-pyrrolo[2,3-b]pyridine
Reaction StepTMS-Protected RouteSEM-Protected Route
1. Protection Yield 70–85%90–95%
2. Suzuki Coupling Yield < 20% (Premature cleavage)80–95%
3. Deprotection Yield N/A (Cleaves during Step 2)80–85%
Overall Process Yield < 15% 60–75%

Experimental Protocols (Self-Validating Systems)

Because SEM is the field-proven standard for 7-azaindole cross-couplings, the following step-by-step methodologies focus exclusively on the high-yielding SEM workflow.

Protocol 1: N-SEM Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine
  • Deprotonation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF. Cool the reaction vessel to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality & Expertise: The pKa of the pyrrole NH requires a strong base for quantitative deprotonation. NaH irreversibly generates a highly nucleophilic sodium salt. The 0 °C temperature prevents unwanted side reactions and manages the exothermic H₂ gas evolution1[1].

  • Alkylation: Add SEM-Cl (1.2 equiv) dropwise to the opaque solution. Stir for 4 hours while gradually warming to room temperature.

  • Workup: Quench carefully with water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or DCM. Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Combine N-SEM-4-bromo-7-azaindole (1.0 equiv), the desired Aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%) in a Schlenk flask.

  • Solvent & Base: Add 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 equiv). Degas the mixture thoroughly via three freeze-pump-thaw cycles.

    • Causality & Expertise: Dioxane is chosen for its high boiling point and water miscibility, ensuring a homogeneous reaction mixture. K₂CO₃ provides the necessary hydroxide/carbonate ions to activate the boronic acid into a boronate complex, which is an absolute prerequisite for the transmetalation step with the Pd(II) intermediate4[4].

  • Heating: Heat the mixture at 98 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via silica gel chromatography.

Protocol 3: SEM Deprotection
  • Cleavage: Dissolve the coupled product in Trifluoroacetic acid (TFA) and heat at 74 °C for 1.5 hours. Alternatively, treat with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at elevated temperatures.

    • Causality & Expertise: The robust nature of SEM requires harsh removal conditions. Fluoride ions (from TBAF) specifically attack the silicon atom, triggering a beta-elimination that releases ethylene, trimethylsilyl fluoride, and formaldehyde. Alternatively, TFA protonates the aminal oxygen, driving the cleavage of the N-C bond4[4].

  • Neutralization: Dilute with water, neutralize carefully with a basic solution (if TFA was used), and extract with ethyl acetate to yield the final 4-Aryl-1H-pyrrolo[2,3-b]pyridine.

References

  • Title: Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Source: acs.org URL: [Link]

  • Source: google.
  • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC Source: nih.gov URL: [Link]

  • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: beilstein-journals.org URL: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 7-azaindole scaffold is a privileged heterocyclic motif. Its strategic functionalization is paramount for the development of novel therapeutics, including potent kinase inhibitors. Among the various halogenated precursors, 4-bromo- and 5-bromo-7-azaindoles, particularly their N-trimethylsilyl (TMS) protected forms, serve as versatile building blocks. However, the position of the bromine atom on the pyridine ring profoundly influences the substrate's reactivity in key synthetic transformations. This guide provides an in-depth comparison of the reactivity of 4-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and its 5-bromo isomer, supported by experimental data and mechanistic insights to inform synthetic strategy and catalyst selection.

The Electronic Landscape: A Tale of Two Positions

The differential reactivity of the 4- and 5-bromo-7-azaindoles is rooted in the electronic nature of the 1H-pyrrolo[2,3-b]pyridine ring system. The pyridine ring is inherently electron-deficient, a characteristic that is modulated by the position of the electron-withdrawing bromine substituent and the electron-donating pyrrole ring.

The C4-position of the 7-azaindole nucleus is electronically distinct from the C5-position. The C4-position is situated ortho to the pyridine nitrogen, which exerts a strong electron-withdrawing inductive effect. This, in turn, influences the polarization of the C4-Br bond, making it susceptible to certain modes of activation. In contrast, the C5-position is further removed from the pyridine nitrogen, and its electronic character is more influenced by the fused pyrrole ring.

This subtle, yet significant, electronic disparity dictates the propensity of each isomer to undergo various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The success of these transformations is highly dependent on the substrate's ability to undergo oxidative addition to the palladium(0) catalyst. Here, we compare the performance of the 4-bromo and 5-bromo isomers in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of aryl-aryl bonds. Both 4-bromo- and 5-bromo-7-azaindoles are competent substrates for this reaction, though optimal conditions may vary.

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-SEM-pyrrolo[2,3-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~60-70[1][2]
5-Bromo-1H-pyrrolo[2,3-b]pyridineArylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O10012High[3]
5-Bromo-7-azaindoleArylboronic acidPd catalystNa₂CO₃DME/water80-90--[4]

Analysis:

While direct comparative data for the TMS-protected isomers is scarce, the available literature suggests that both isomers are viable substrates for Suzuki-Miyaura coupling. The 5-bromo isomer is a widely used precursor in the synthesis of kinase inhibitors, such as Vemurafenib, indicating its reliable reactivity in this transformation.[4] The choice of catalyst and ligand is crucial for achieving high yields, with phosphine-based ligands like dppf often being effective.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine bromo-azaindole, boronic acid, and base in a flask B Purge with inert gas (Ar or N₂) A->B C Add degassed solvent B->C D Add Palladium catalyst C->D E Heat to desired temperature D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up G->H I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize alkynylated heterocycles, which are valuable intermediates in drug discovery.

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPdCl₂(dppf), CuINEt₃Dioxane70-up to 94[5]
5-BromoindoleTerminal AlkynesPdCl₂(PPh₃)₂/CuIEt₃NDMF/THFRT-Reflux4-24High[6]

Analysis:

Reaction Mechanism: Sonogashira Coupling

Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(Br) Pd0->OxAdd ArBr R-Br ArBr->OxAdd Oxidative Addition Transmetal R-Pd(II)L₂(C≡CR') OxAdd->Transmetal CuC≡CR Cu(I)C≡CR' CuC≡CR->Transmetal Transmetalation Transmetal->Pd0 Product R-C≡CR' Transmetal->Product Reductive Elimination

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The electronic nature of the bromo-7-azaindole isomers plays a significant role in their reactivity in this transformation.

ReactantAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-protected 4-bromo-7-azaindoleAmides, AminesPd(OAc)₂/XantphosCs₂CO₃Dioxane100-Good to Excellent[7]
4-Bromo-1H-imidazoleVarious aminesPd₂(dba)₃/tBuBrettPhosNaOtBuTHF80-Moderate to Good[3]

Analysis:

N-protected 4-bromo-7-azaindoles have been shown to be effective substrates in Buchwald-Hartwig aminations with a variety of amines and even amides.[7] The electron-deficient nature of the pyridine ring, enhanced by the bromine at the 4-position, likely facilitates the oxidative addition step. While specific data for the 5-bromo-1-TMS-7-azaindole is limited, related 5-bromoheterocycles are known to undergo this reaction, although potentially requiring more forcing conditions or more active catalyst systems compared to their 4-bromo counterparts. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic turnover.

Lithiation and Borylation: A Pathway to Further Functionalization

Halogen-metal exchange followed by quenching with an electrophile, such as a boronic ester, is a powerful strategy for introducing new functional groups. The propensity of the C-Br bond to undergo lithiation is highly dependent on the electronic environment.

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: The bromine at the C4-position is activated by the adjacent pyridine nitrogen, making it susceptible to metal-halogen exchange with strong bases like n-butyllithium or t-butyllithium at low temperatures. Subsequent trapping with a boronic ester, such as triisopropyl borate, would be expected to proceed efficiently.

5-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: While lithiation at the C5-position is feasible, it may be less facile compared to the C4-position due to the reduced electronic activation. Competitive deprotonation at other sites on the 7-azaindole ring could be a competing pathway, necessitating careful optimization of reaction conditions, including the choice of base and temperature.

Protocol: Lithiation-Borylation

  • Preparation: To a solution of the bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in an anhydrous ethereal solvent (e.g., THF, Et₂O) under an inert atmosphere at -78 °C, add a solution of an alkyllithium reagent (e.g., n-BuLi) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for the appropriate time to ensure complete halogen-metal exchange.

  • Borylation: Add a solution of a boronic ester (e.g., triisopropyl borate) dropwise at -78 °C.

  • Quench: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by extraction, drying, and purification by column chromatography.

Conclusion and Future Outlook

The reactivity of 4-bromo- and 5-bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is dictated by the electronic nuances of the 7-azaindole scaffold. The C4-position, being more electron-deficient due to its proximity to the pyridine nitrogen, generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and is more susceptible to metal-halogen exchange. The C5-position, while still reactive, may require more tailored catalytic systems or reaction conditions to achieve comparable efficiency.

For the synthetic chemist, this differential reactivity offers a strategic advantage. By selecting the appropriate isomer, one can selectively functionalize the 7-azaindole core. The N-trimethylsilyl protecting group offers the advantage of increased solubility in organic solvents and can be readily removed under mild conditions, providing a versatile handle for further synthetic manipulations.

Future research in this area would benefit from direct, side-by-side comparative studies of the two isomers under a standardized set of reaction conditions for a broader range of cross-coupling reactions. Furthermore, computational studies could provide deeper insights into the transition state energies for the key oxidative addition step, further guiding the rational design of catalysts and synthetic routes for this important class of heterocyclic compounds.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from [Link]

  • (2016, July 1). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Retrieved from [Link]

  • (n.d.). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved from [Link]

  • (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Retrieved from [Link]

  • (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Retrieved from [Link]

  • (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from [Link]

  • (2021, May 25). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. Retrieved from [Link]

  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ACS Catalysis. Retrieved from [Link]

  • (2019, April 22). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Retrieved from [Link]

  • (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Retrieved from [Link]

  • (2022, December 30). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters. Retrieved from [Link]

  • (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved from [Link]

  • (2019, April 22). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Retrieved from [Link]

  • (n.d.). 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine. NextSDS. Retrieved from [Link]

  • (2003, August 8). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved from [Link]

  • (n.d.). Lithiation borylation of 2-bromo-1,3,4-oxadiazole derivatives (33)... ResearchGate. Retrieved from [Link]

  • (n.d.). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. Retrieved from [Link]

Sources

HPLC method validation for determining purity of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Purity-Indicating HPLC Method for 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Abstract

This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine. This compound is a critical heterocyclic building block in pharmaceutical synthesis, where stringent quality control is paramount.[1] The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the validated method is not only compliant but also scientifically sound and "fit for purpose" as mandated by international regulatory bodies.[2][3] We will present detailed experimental protocols, acceptance criteria, and comparative data, establishing a self-validating system that ensures trustworthiness and reliability in a GxP environment.

Introduction: The Analytical Challenge

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the impurity profile of the final drug substance, making its accurate determination a critical control point.[1] The molecule's structure, featuring a fused pyrrolopyridine ring system, provides a strong UV chromophore, while the trimethylsilyl (TMS) group enhances its hydrophobicity, making it an ideal candidate for reversed-phase HPLC with UV detection.

The objective of this work is to establish and validate a stability-indicating HPLC method that can accurately quantify the purity of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and separate it from potential process-related impurities and degradation products. The validation process is rigorously designed to adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as principles outlined by the FDA and United States Pharmacopeia (USP).[4][5][6][7]

HPLC Method Development: A Rationale-Driven Approach

The foundation of any successful validation is a well-developed and robust analytical method. A common failure point in quality control is the direct application of generic or API-specific methods to intermediates without re-optimization.[1] Our approach is tailored to the specific physicochemical properties of the analyte.

Analyte Characterization and Column Selection

The TMS group significantly increases the non-polar character of the molecule, suggesting strong retention on a hydrophobic stationary phase. Therefore, a C18 (ODS) column is the logical first choice. These columns provide excellent retention and selectivity for a wide range of moderately polar to non-polar compounds.

Mobile Phase and Detection

The pyrrolopyridine core is basic in nature and can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing.[8] To mitigate this, an acidic modifier is incorporated into the mobile phase. We selected 0.1% Trifluoroacetic Acid (TFA) for its ability to protonate the analyte, minimize silanol interactions, and act as an ion-pairing agent, thereby producing sharp, symmetrical peaks.

The fused heterocyclic system is expected to have a strong UV absorbance.[9][10] A photodiode array (PDA) detector was used during development to scan the peak and identify the wavelength of maximum absorbance (λmax), which was determined to be approximately 285 nm . This wavelength provides optimal sensitivity for the main component while also being suitable for detecting potential impurities.

Optimized Chromatographic Conditions

The following conditions were established after systematic optimization of the mobile phase gradient, flow rate, and column temperature to ensure adequate resolution of the main peak from all potential impurities within a reasonable run time.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance system with DAD.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica and end-capping for superior peak shape.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic solvent for elution.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% BProvides separation of early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Diode Array Detector (DAD) at 285 nmWavelength of maximum absorbance for high sensitivity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.

Method Validation Protocol & Results (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following sections detail the experimental execution and results for each validation parameter required for a Category I (Quantitation of a major component) and Category II (Quantitation of impurities) assay.[6][7][12]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use Dev Develop & Optimize Chromatographic Conditions Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability RoutineAnalysis Routine Sample Analysis SystemSuitability->RoutineAnalysis

Caption: Workflow for HPLC Method Validation and Implementation.

Specificity (Stability-Indicating Nature)

Introduction: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a purity assay, this is demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare solutions of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine at ~0.5 mg/mL in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: UV light (254 nm) and visible light for 7 days (ICH Q1B).

  • Analyze the stressed samples, along with an unstressed control, using the HPLC method.

  • Use a PDA detector to assess peak purity of the principal peak in each chromatogram. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products (Resolution > 2.0).

  • The main peak should not show any co-elution (pass peak purity evaluation).

  • Significant degradation should be observed in at least one stress condition.

Data Presentation:

Stress Condition% DegradationPeak PurityResolution of Closest Impurity
Unstressed Control0.0PassN/A
0.1 N HCl, 60°C12.5%Pass3.1
0.1 N NaOH, 60°C28.1%Pass2.8
3% H₂O₂, RT8.2%Pass4.5
Thermal (105°C)3.5%Pass3.9
Photolytic5.1%Pass2.5

Analysis: The method successfully separated the intact analyte from all process-related and degradation impurities, proving it is stability-indicating and fit for purpose.

Linearity and Range

Introduction: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the nominal test concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL for a nominal concentration of 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

  • Y-intercept should be close to zero.

Data Presentation:

Concentration (mg/mL)Mean Peak Area (mAU*s)
0.2501495
0.3752255
0.5003010
0.6253745
0.7504505
Linear Regression Result
Correlation (R²) 0.9998
Slope 6015
Y-Intercept 5.2

Analysis: The excellent correlation coefficient confirms the linearity of the method across the specified range.

Accuracy

Introduction: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is determined by applying the method to samples with a known concentration of the analyte (spike recovery).

Experimental Protocol:

  • Prepare a bulk solution of a sample matrix (placebo) or use a previously analyzed batch of the product.

  • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Data Presentation:

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.4000.39899.5%
100% (n=3)0.5000.503100.6%
120% (n=3)0.6000.59599.2%
Mean Recovery 99.8%

Analysis: The recovery values are well within the acceptance limits, demonstrating the method's high degree of accuracy.

Precision

Introduction: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay ruggedness): Repeat the experiment on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) ≤ 2.0% for each set of measurements.

Data Presentation:

ParameterAnalyst 1 / Day 1 / Inst. 1Analyst 2 / Day 2 / Inst. 2
Replicate 1 (% Purity)99.5599.61
Replicate 2 (% Purity)99.6299.48
Replicate 3 (% Purity)99.4999.53
Replicate 4 (% Purity)99.5899.65
Replicate 5 (% Purity)99.6599.59
Replicate 6 (% Purity)99.5199.45
Mean 99.5799.55
Std. Deviation 0.0620.075
% RSD 0.62% 0.75%

Analysis: The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise and reproducible under varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Introduction:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Inject solutions of decreasing concentration to determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value must be verified for precision and accuracy.

Data Presentation:

ParameterResult (based on S/N)
LOD 0.015 µg/mL (S/N = 3.2)
LOQ 0.050 µg/mL (S/N = 10.5)
Precision at LOQ (%RSD, n=6) 4.8% (≤ 10% is acceptable)
Accuracy at LOQ (% Rec.) 97.5% (90-110% is acceptable)

Analysis: The method demonstrates adequate sensitivity for the detection and quantification of trace-level impurities.

Robustness

Introduction: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% absolute organic content)

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Data Presentation:

Parameter VariedRetention Time (min)Tailing FactorResolution
Nominal 8.521.053.1
Flow Rate: 0.9 mL/min9.451.063.3
Flow Rate: 1.1 mL/min7.731.042.9
Temp: 28 °C8.611.053.1
Temp: 32 °C8.431.053.0
% ACN: -2%8.751.073.2
% ACN: +2%8.291.042.9

Analysis: The system suitability parameters remained well within acceptable limits despite the deliberate changes, confirming the method's robustness.

System Suitability Testing (SST)

Before any sample set is analyzed, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol: Five replicate injections of a standard solution are made. Acceptance Criteria:

SST ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for this type of analysis, it is valuable to compare it with other potential techniques.[14]

G cluster_0 Analytical Techniques Comparison HPLC RP-HPLC (This Method) - Principle: Partitioning between liquid mobile phase and solid stationary phase. - Best For: Non-volatile, moderately polar compounds. - Pros: Robust, reliable, excellent quantitation, stability-indicating. - Cons: Moderate speed, solvent consumption. UPLC UPLC GCMS GC-MS - Principle: Separation of volatile compounds in a gas phase, with MS detection. - Best For: Volatile and thermally stable compounds. - Pros: Excellent for residual solvents, high sensitivity with MS. - Cons: Unsuitable for this analyte due to low volatility and thermal lability. LCMS LC-MS - Principle: HPLC coupled with a mass spectrometer. - Best For: Impurity identification and trace analysis. - Pros: Provides molecular weight information, definitive identification. - Cons: More complex, higher cost, can be less quantitative than UV.

Caption: Comparison of HPLC with alternative analytical technologies.

Comparative Summary
TechniqueApplicability for AnalyteSpeedResolutionQuantitative ReliabilityKey Advantage
RP-HPLC (UV) Excellent ModerateVery GoodExcellent Robustness and regulatory acceptance for QC.
UPLC (UV) ExcellentFast Excellent ExcellentThroughput and reduced solvent usage.[15][16]
GC-MS Poor / UnsuitableFastExcellentGoodNot applicable; analyte would likely degrade.[17][18]
LC-MS ExcellentModerate-FastVery GoodGoodDefinitive identification of unknown impurities.[1][19]

Justification for HPLC: For routine quality control and purity determination, the validated RP-HPLC method offers the optimal balance of performance, robustness, cost-effectiveness, and regulatory compliance. While UPLC could offer faster analysis, the current method's runtime is acceptable for its intended purpose. LC-MS would be a powerful complementary technique for characterizing unknown impurities discovered during forced degradation but is not necessary for routine purity testing where impurities are known or controlled by limits.

Conclusion

This guide has detailed the systematic validation of a reversed-phase HPLC method for determining the purity of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine. The method has been proven to be specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines. The data presented confirms that the method is "fit for purpose" and can be confidently implemented in a quality control laboratory for the routine release testing of this critical pharmaceutical intermediate. The comparative analysis further solidifies that RP-HPLC with UV detection remains the most appropriate and reliable technique for this specific application.

References

  • Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. [Link]

  • Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Tianming Pharmaceuticals. (2026, January 19). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • PubMed. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Taylor & Francis Online. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (2025, May). The UV-Vis absorption spectra of III in different solvents. [Link]

  • MilliporeSigma. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • University of Puget Sound. (n.d.). Celebration of Scholarship: GCMS VS HPLC. [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(trimethylsilyl)-. [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by.... [Link]

  • PubMed. (1982, October 12). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. [Link]

  • Royal Society of Chemistry. (1958). The light absorption of pyrroles. Part I. Ultraviolet spectra. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. Compounds like 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine are valuable intermediates, yet their safe handling is paramount to both successful experimentation and personal safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the principles of risk assessment and chemical causality.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for the silyl-protected version is not widely available, we can infer its primary hazards from its constituent parts: the parent 4-Bromo-1H-pyrrolo[2,3-b]pyridine core and the trimethylsilyl (TMS) protecting group.

The parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified as a skin and eye irritant.[1] This dictates the baseline for our protective measures. The TMS group is relatively stable on the molecule but is often applied or removed using reagents that have their own distinct hazards, such as lachrymatory TMS-Cl or corrosive deprotecting agents.[2] Therefore, the context of the entire workflow must be considered.

Table 1: Hazard Profile and Safety Implications

Hazard ClassificationDescriptionImplication for Handling
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][3]Impermeable gloves and a lab coat are mandatory to prevent direct skin contact.
Serious Eye Irritation (Category 2) Causes serious eye irritation upon contact.[1][3]Chemical safety goggles are essential at all times. A face shield is required when there is a risk of splashes.
Potential Respiratory Irritant Fine powders or aerosols may cause respiratory tract irritation. Similar compounds are classified as respiratory irritants.[4]Handling of the solid should be done in a fume hood or ventilated enclosure to minimize inhalation.
Air/Moisture Sensitivity (Potential) The TMS group can be sensitive to moisture or acidic conditions, potentially leading to deprotection.[2][5] While the compound itself is not pyrophoric, this sensitivity necessitates handling under an inert atmosphere for many applications.Work in a glove box or under an inert gas manifold (e.g., Schlenk line) may be required depending on the experimental conditions.

Core PPE Directive: Your Non-Negotiable Barrier

For any work involving 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine, the following PPE constitutes the minimum requirement. This is your baseline protection against the known hazards of irritation and incidental contact.

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[6] Regular safety glasses with side shields do not provide an adequate seal against splashes or fine powders.

  • Hand Protection: Nitrile gloves are a suitable choice for providing an effective barrier against incidental contact.[6] If handling the compound for prolonged periods or in solvents, consult a glove compatibility chart to ensure an adequate breakthrough time. Always double-glove if the risk of contamination is high.

  • Body Protection: A flame-resistant lab coat that covers the knees is required.[6] Ensure it is fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes made of a non-porous material must be worn.

Task-Specific Protocols and PPE Escalation

Different laboratory operations carry different levels of risk. The following protocols detail how to escalate your PPE based on the specific task, ensuring your protection is always commensurate with the potential for exposure. The causality is simple: as the risk of generating aerosols, dust, or splashes increases, so too must the level of your protective barrier.

Workflow: PPE Selection by Task

PPE_Selection cluster_weighing Task: Weighing Solid cluster_dissolution Task: Dissolution/Solution Handling cluster_transfer Task: Air-Sensitive Transfer Weighing Weighing Solid Compound FumeHood Perform in Fume Hood or Ventilated Enclosure Weighing->FumeHood Mitigates Inhalation Risk CorePPE Start with Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Dissolution Handling Solutions FaceShield Add Face Shield over Goggles Dissolution->FaceShield Protects from Splashes Transfer Cannula Transfer or Syringe Use GloveBox Consider Glove Box for Critical Operations Transfer->GloveBox Ensures Inert Atmosphere Start Select Task Start->Weighing Start->Dissolution Start->Transfer

Caption: PPE escalation workflow based on laboratory task.

A. Weighing the Solid Compound

  • Preparation: Don all core PPE (goggles, gloves, lab coat).

  • Location: Perform all weighing operations inside a certified chemical fume hood or a powder containment hood to control the inhalation of fine particulates.

  • Procedure: Use a spatula to carefully transfer the solid to a tared weigh boat or vial. Avoid any actions that could generate dust.

  • Post-Weighing: Immediately close the primary container. Gently wipe the spatula and the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate surfaces. Dispose of the cloth as hazardous waste.

B. Preparing Solutions

  • Preparation: Don all core PPE. Add a full-face shield over your safety goggles. This is a critical escalation to protect your entire face from potential splashes during liquid handling.[7]

  • Location: All solution preparations and liquid transfers must occur within a chemical fume hood.

  • Procedure: Slowly add the weighed solid to the solvent with stirring. If adding liquid reagents, do so carefully via a pipette or addition funnel to prevent splashing.

  • Spill Control: Keep a spill kit rated for chemical solvents nearby. Ensure you are familiar with its contents and use.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is the best defense against accidents. Every second counts during an emergency.

Workflow: Emergency Response to a Spill

Spill_Response cluster_containment Containment & Cleanup cluster_ppe Personal Safety Spill Spill Occurs Alert Alert others in the lab Spill->Alert Assess Assess Personal Contamination Spill->Assess Contain Contain the spill with absorbent pads Alert->Contain Evacuate Evacuate if large or volatile spill Collect Collect waste into a sealed container Contain->Collect Neutralize Apply appropriate neutralizer if needed Assess->Alert Not Contaminated RemovePPE Remove contaminated PPE (gloves last) Assess->RemovePPE Contaminated FlushSkin Flush affected skin for 15 minutes RemovePPE->FlushSkin Skin Contact FlushEyes Use eyewash station for 15 minutes RemovePPE->FlushEyes Eye Contact SeekMedical Seek medical attention FlushSkin->SeekMedical FlushEyes->SeekMedical

Caption: Decision tree for responding to a chemical spill.

A. Skin Contact

  • Immediately remove any contaminated clothing and gloves.

  • Flush the affected area with copious amounts of water for at least 15 minutes. An emergency safety shower should be used for large-area contact.[8]

  • Seek immediate medical attention. Provide the medical team with the chemical name.

B. Eye Contact

  • Immediately proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[8]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.

C. Minor Spill (Contained within Fume Hood)

  • Alert personnel in the immediate area.

  • Wearing your full task-specific PPE, cover the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment and waste handlers.[9] Chemical waste containing this compound must be treated as hazardous.

Workflow: Chemical Waste Disposal

Waste_Disposal cluster_segregation Waste Segregation cluster_labeling Container Management cluster_disposal Final Disposal Start Waste Generated (Solid or Liquid) Halogenated Is waste halogenated? Start->Halogenated HalogenatedContainer Place in 'Halogenated Organic Waste' Container Halogenated->HalogenatedContainer Yes (Contains Bromine) NonHalogenatedContainer Place in 'Non-Halogenated Organic Waste' Container Halogenated->NonHalogenatedContainer No Label Label container with: - Full chemical names - Concentrations - Hazard pictograms HalogenatedContainer->Label Seal Keep container sealed when not in use Label->Seal Secondary Store in secondary containment Seal->Secondary Request Submit pickup request to EHS/EH&S Secondary->Request EHS Arrange pickup with Environmental Health & Safety Request->EHS

Caption: Workflow for proper chemical waste segregation and disposal.

A. Waste Segregation and Collection

  • Halogenated Waste Stream: Due to the bromine atom, all waste containing 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine must be disposed of in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal.

  • Container: Use a chemically compatible, sealable container. Plastic-coated glass or high-density polyethylene (HDPE) is often preferred.[9]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (no abbreviations).[9]

    • The approximate concentrations or percentages of each component.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

B. Decontamination of Glassware

  • Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This initial rinseate is hazardous and must be added to the halogenated waste container.

  • Repeat the rinse two more times.

  • After the triple rinse, the glassware can typically be washed with soap and water.[11]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your colleagues and the environment. This compound is a tool; handle it with the respect and care it requires to unlock its scientific potential safely.

References

  • NextSDS. 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(trimethylsilyl)-. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]

  • Georganics. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Available at: [Link]

  • Servier. The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • Georgia Institute of Technology, Environmental Health & Safety. Personal Protective Equipment. Available at: [Link]

  • ACS Publications. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Available at: [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • ACS Publications, Chemical Reviews. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

  • ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Available at: [Link]

  • Case Western Reserve University, Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. Available at: [Link]

  • RiskAssess. Disposal of chemical wastes. Available at: [Link]

  • University of Cambridge, Safety Office. Disposal of Chemical Waste. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • TopSCHOLAR, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.